molecular formula C13H19NO B3388636 4-(2-Phenylethoxy)piperidine CAS No. 883547-14-6

4-(2-Phenylethoxy)piperidine

Cat. No. B3388636
CAS RN: 883547-14-6
M. Wt: 205.3 g/mol
InChI Key: SBZJGJUFYFMBLO-UHFFFAOYSA-N
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Description

4-(2-Phenylethoxy)piperidine is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-(2-Phenylethoxy)piperidine, involves various methods. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .


Molecular Structure Analysis

The molecular structure of 4-(2-Phenylethoxy)piperidine consists of a piperidine ring attached to a phenyl group through an ether linkage . The molecular weight of this compound is 205.3 .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions due to its nucleophilic character, making it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

4-(2-Phenylethoxy)piperidine is a liquid at room temperature . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, related to 4-(2-Phenylethoxy)piperidine, was synthesized and characterized. The piperidine ring in this compound adopts a chair conformation, and the structure exhibits both inter and intra molecular hydrogen bonds. This study provides insights into the structural and thermal properties of such compounds (Karthik et al., 2021).

Polymer Synthesis

  • Piperidine derivatives were used in the living/controlled radical polymerization of styrene, resulting in the creation of three- and six-arm star macromolecules. This application highlights the versatility of piperidine derivatives in polymer science (Chessa et al., 2001).

Fluorescent pH Sensors

  • 4-Piperidine-naphthalimide derivatives, which may include structures similar to 4-(2-Phenylethoxy)piperidine, were synthesized and shown to serve as novel fluorescent pH sensors. These compounds displayed strong fluorescence quenching and red shift in weakly acidic conditions, indicating potential applications in biochemistry and molecular diagnostics (Cui et al., 2004).

Catalytic Properties

  • Piperidine derivatives containing a 4-amino-1-benzyl piperidine group were used to synthesize mononuclear and trinuclear metal complexes. These complexes demonstrated catalytic properties in Suzuki–Miyaura coupling reactions, suggesting applications in organic synthesis and catalysis (Kilic et al., 2008).

Antibacterial and Antifungal Activities

  • 4-Hydroxy-4-Phenyl piperidine derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. The results indicate potential medicinal applications of these compounds in treating infections (Rafiq et al., 2013).

Molecular Structure and Hydrogen Bonding

  • The synthesis and molecular structure of compounds containing piperidine groups, including those stabilized by hydrogen bonding and C-H…π interactions, were studied. These findings can inform the design of new compounds with specific molecular properties (Khan et al., 2013).

Antimycobacterial Activity

  • Spiro-piperidin-4-ones were synthesized and evaluated for activity against various strains of Mycobacterium tuberculosis. This research presents potential applications in developing new antimycobacterial agents (Kumar et al., 2008).

Synthesis and Antimicrobial Activity

  • N-substituted derivatives of piperidine were synthesized and screened for anti-bacterial activity, showing moderate to high activity. This research underscores the significance of piperidine derivatives in pharmaceutical development (Khalid et al., 2016).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, 4-(2-Phenylethoxy)piperidine, as a piperidine derivative, may have potential applications in drug design and synthesis in the future.

properties

IUPAC Name

4-(2-phenylethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZJGJUFYFMBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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